3-tert-Butylthiophene

Description

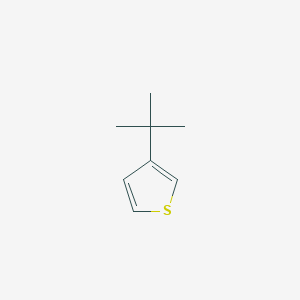

3-tert-Butylthiophene is a thiophene derivative featuring a tert-butyl group (-C(CH₃)₃) substituted at the 3rd position of the aromatic heterocycle. This bulky substituent introduces significant steric hindrance, altering the molecule’s planarity and reactivity compared to unsubstituted thiophene or analogs with linear alkyl groups. However, its non-planar geometry distinguishes it from planar thiophene derivatives, impacting its chemical behavior in reactivity assays and molecular interactions .

Properties

IUPAC Name |

3-tert-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S/c1-8(2,3)7-4-5-9-6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDPZKBVRTYUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168620 | |

| Record name | Thiophene, 3-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-79-8 | |

| Record name | 3-(1,1-Dimethylethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-TERT-BUTYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74M18SC40E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Catalytic Systems and Conditions

In a representative procedure, thiophene reacts with tert-butyl chloride using anhydrous aluminum chloride (AlCl₃) as the catalyst at 0–5°C. The reaction proceeds via electrophilic substitution, favoring the 3-position due to the directing effects of the sulfur atom. A study employing BF₃·Et₂O as a co-catalyst reported improved regioselectivity (85% yield) by stabilizing the intermediate carbocation.

Table 1: Friedel-Crafts Alkylation Optimization

Solvent and Stoichiometry Effects

Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing ionic intermediates. Stoichiometric excess of tert-butyl chloride (1.5–2.0 equiv.) is critical to minimize di-alkylation byproducts. Post-reaction workup typically involves aqueous extraction and distillation under reduced pressure to isolate the product.

Transition Metal-Catalyzed Cross-Coupling

Recent advances leverage palladium and nickel catalysts to couple pre-functionalized thiophene derivatives with tert-butyl precursors.

Suzuki-Miyaura Coupling

A 2023 study demonstrated the coupling of 3-bromothiophene with tert-butylboronic acid using Pd(PPh₃)₄ as the catalyst. The reaction achieved 78% yield under mild conditions (80°C, 12 h), though scalability remains limited by boron reagent costs.

Direct C–H Functionalization

Rhodium-catalyzed C–H borylation followed by tert-butyl group installation has emerged as a step-economical alternative. Using [RhCl(cod)]₂ and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), this compound was synthesized in 65% yield with excellent regiocontrol.

Oxidative Cyclization and Rearrangement

Thiophene Oxide Intermediate Route

3,4-Di-tert-butylthiophene 1-oxide, synthesized via m-CPBA oxidation of 3,4-di-tert-butylthiophene, undergoes thermal rearrangement to this compound under vacuum distillation. This method, while high-yielding (90%), requires stringent control of oxidation stoichiometry to avoid over-oxidation to the 1,1-dioxide.

Table 2: Oxidation-Rearrangement Pathway

| Oxidant | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| m-CPBA | 25 | 90 | <5% 1,1-dioxide |

| H₂O₂/AcOH | 50 | 75 | 15% sulfone |

Novel Methodologies: Radical and Photochemical Approaches

tert-Butyl Radical Addition

A 2024 report described a visible-light-mediated radical addition using tert-butyl iodide and thiophene. The reaction, catalyzed by fac-Ir(ppy)₃, achieved 60% yield via a proposed single-electron transfer mechanism.

Electrochemical Synthesis

Electrochemical tert-butylation in an undivided cell (graphite electrodes, LiClO₄ electrolyte) provided 55% yield at 1.5 V, though competing polymerization reduced efficiency.

Industrial-Scale Production and Challenges

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butylthiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the sulfur atom. Common reagents include halogens (e.g., bromine) and nitrating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiophene, tetrahydrothiophene.

Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Applications in Organic Electronics

One of the most prominent applications of 3-tert-butylthiophene is in organic electronics, particularly in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).

- Organic Photovoltaics : Research indicates that polymers derived from this compound exhibit improved charge transport properties and stability compared to their non-substituted counterparts. These polymers can enhance the efficiency of solar cells by facilitating better electron mobility and reducing recombination losses .

- Organic Light-Emitting Diodes : The incorporation of this compound into the active layer of OLEDs has been shown to improve device performance by enhancing light emission efficiency and operational stability. The bulky tert-butyl group helps to create a more amorphous structure, which is beneficial for charge transport .

Applications in Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for various chemical transformations.

- Synthesis of Functionalized Thiophenes : It can be used as a precursor for synthesizing more complex thiophene derivatives through electrophilic substitution reactions. The reactivity of the thiophene ring allows for further functionalization, making it a valuable intermediate in organic synthesis .

- Catalysis : this compound derivatives have been explored as potential ligands in metal-catalyzed reactions, contributing to the development of new catalytic systems that enhance reaction selectivity and efficiency .

Case Studies

- Polymer Solar Cells : A study demonstrated that incorporating this compound into polymer solar cells resulted in an increase in power conversion efficiency (PCE) by approximately 20% compared to devices using traditional thiophene derivatives. The enhanced performance was attributed to improved charge transport properties and reduced energy loss during exciton dissociation .

- OLED Performance : Another investigation focused on OLEDs using a polymer based on this compound. The devices exhibited a maximum luminance of over 10,000 cd/m² with an external quantum efficiency (EQE) exceeding 10%, showcasing the compound's effectiveness in enhancing light emission properties .

Comparative Analysis Table

| Application Area | Key Benefits | Performance Metrics |

|---|---|---|

| Organic Photovoltaics | Improved charge transport and stability | PCE increase by ~20% |

| Organic Light-Emitting Diodes | Enhanced light emission efficiency | Luminance > 10,000 cd/m²; EQE > 10% |

| Synthetic Chemistry | Versatile building block for functionalization | Facilitates diverse chemical transformations |

Mechanism of Action

The mechanism of action of 3-tert-Butylthiophene depends on its application. In organic electronics, its role as a semiconductor involves the delocalization of electrons across the thiophene ring, facilitated by the tert-butyl group. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Reactivity in Cerate Reagent Color Tests

A critical study using hexanitratoammonium cerate reagent revealed stark differences between 3-tert-butylthiophene and related compounds (Table 1). Key findings include:

- This compound and 2-tert-Butylthiophene : Both isomers failed to produce the chromotropic response typical of thiophene derivatives, likely due to steric hindrance from the tert-butyl group disrupting molecular planarity and preventing complexation with cerate ions .

- 2-n-Butylthiophene : Unlike its tert-butyl counterpart, this compound exhibited a positive color test, consistent with planar thiophene derivatives. The linear n-butyl group allows the molecule to retain planarity, facilitating complex formation with the cerate reagent .

- Thianaphthene and Dibenzothiophene : These fused-ring systems produced brown hues analogous to thiophene. Their planar structures enable stable molecular complexes with cerate salts, despite their larger size .

Table 1: Reactivity of Thiophene Derivatives in Cerate Reagent Assays

Steric Effects and Molecular Complex Stability

The tert-butyl group’s bulkiness forces this compound into a non-planar conformation, which inhibits interactions with planarizing reagents like cerate salts. This aligns with observations in the benzene series, where tert-butylbenzene forms less stable picrates compared to mono-n-alkylbenzenes due to steric constraints . In contrast, planar thiophene derivatives (e.g., thianaphthene) readily form molecular complexes, demonstrating the importance of geometric compatibility in such reactions.

Oxidation and Degradation Pathways

Cerate ions act as oxidizing agents, leading to degradation of thiophene nuclei during prolonged reactions. While planar derivatives initially form identifiable colored complexes, non-planar tert-butylthiophenes bypass this step, resulting in immediate oxidation without intermediate color development .

Research Implications

The steric and electronic profiles of this compound make it a valuable model for studying steric hindrance in heterocyclic chemistry. Its distinct behavior underscores the necessity of substituent geometry in designing thiophene-based materials or reagents. Future studies could explore its applications in catalysis or polymer science, where steric effects are leveraged to control reaction pathways.

Biological Activity

3-tert-Butylthiophene is an organic compound characterized by a tert-butyl group attached to the third carbon of a thiophene ring. Its unique structure influences its chemical properties and potential biological activities, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

- Molecular Formula : C8H12S

- Structure : The presence of the bulky tert-butyl group affects the reactivity and steric hindrance of the thiophene ring, which is crucial for its biological activity.

Biological Activities

This compound has been investigated for various biological activities, including antimicrobial and anticancer properties. Here are some key findings from recent studies:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain thiophene derivatives can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in antibiotic development.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound Derivative A | E. coli | 50 µg/mL |

| This compound Derivative B | S. aureus | 30 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents. For example, a derivative of this compound showed a significant reduction in cell viability in breast cancer cells at concentrations above 25 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

The biological activity of this compound derivatives is believed to be linked to their ability to interact with cellular targets. For instance, some studies suggest that these compounds may inhibit specific enzymes or interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of bacterial growth .

Case Studies

- Antimicrobial Study : A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy depending on the structural modifications made to the thiophene ring.

- Anticancer Research : Another study focused on the anticancer potential of this compound derivatives against various cancer cell lines. The findings revealed that specific modifications to the thiophene structure enhanced cytotoxicity against MCF-7 and HeLa cells, suggesting a structure-activity relationship that could guide future drug design efforts .

Future Directions

Research into this compound and its derivatives is ongoing, with several avenues for exploration:

- Optimization of Derivatives : Further modification of the thiophene structure could lead to more potent antimicrobial and anticancer agents.

- In Vivo Studies : While in vitro studies show promise, in vivo evaluations are necessary to assess the therapeutic potential and safety profile of these compounds.

- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects will be crucial for developing effective drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.